

Application Note: High-Throughput Analysis of Cycloxaprid Residues by HPLC-MS/MS

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Compound of Interest

Compound Name: Cycloxaprid

Cat. No.: B8382766

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Abstract

This application note details a robust and sensitive method for the quantification of **Cycloxaprid** residues in various sample matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for high-throughput screening and accurate quantification of this novel neonicotinoid insecticide. The described methodology is essential for food safety monitoring, environmental analysis, and pharmacokinetic studies.

Introduction

Cycloxaprid is a new generation neonicotinoid insecticide effective against a broad spectrum of piercing-sucking pests.[1] Its widespread application necessitates the development of reliable and sensitive analytical methods to monitor its residue levels in food products and environmental samples to ensure consumer safety and assess environmental impact. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for trace-level analysis of pesticide residues. This document provides a detailed protocol for the determination

of **Cycloxaprid** using HPLC-MS/MS, including sample extraction, cleanup, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is a generalized version of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, which can be adapted for various matrices such as fruits, vegetables, and tea.^{[1][2][3]}

a. Extraction:

- Homogenize a representative 5-10 g sample.
- Transfer the homogenized sample to a 50 mL centrifuge tube.
- Add 10 mL of water and 20 mL of acetonitrile.^[2]
- Vortex the mixture vigorously for 1 minute.
- Add 5 g of sodium chloride (NaCl) to induce phase separation.^[2]
- Shake vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes.^{[1][2]}

b. Cleanup (Dispersive Solid-Phase Extraction - dSPE):

- Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
- Add 150 mg of anhydrous magnesium sulfate (MgSO_4) to remove excess water, 25 mg of Primary Secondary Amine (PSA) to remove sugars and fatty acids, and 25 mg of C18 to remove non-polar interferences.^[1] For highly pigmented samples like tea, 10 mg of graphitized carbon black (GCB) can be added to remove pigments.^[1]
- Vortex for 1 minute and centrifuge at 5000 rpm for 3 minutes.^[2]
- Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial for analysis.^[2]

HPLC-MS/MS Analysis

a. Liquid Chromatography Conditions: The chromatographic separation is critical for resolving **Cyclozaprid** from matrix interferences.

Parameter	Condition
Column	ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) or equivalent[1]
Mobile Phase A	0.1% Formic acid and 5 mmol/L ammonium formate in water[1]
Mobile Phase B	Acetonitrile[1]
Flow Rate	0.3 mL/min
Injection Volume	2-10 μL
Column Temperature	40 °C[4]
Gradient Elution	Time (min)
	0.0
	2.0
	3.0
	3.1
	5.0

b. Mass Spectrometry Conditions: The mass spectrometer should be operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[1]

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV[5]
Ion Source Temperature	250 °C[5]
Drying Gas Flow	10 L/min[5]
Nebulizer Pressure	30 psi[5]
Detection Mode	Multiple Reaction Monitoring (MRM)[1]

c. MRM Transitions for **Cyclozaprid**: Specific precursor and product ions should be optimized for the instrument in use. The following are representative transitions. NMI (N-demethyl-cyclozaprid) is a key metabolite and should also be monitored.[5]

Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)
Cyclozaprid	291.1	126.0	197.0	Optimized per instrument
NMI (Metabolite)	277.1	126.0	183.0	Optimized per instrument

Note: The fragment ion at m/z 126.0 corresponds to the chloropyridinylmethyl moiety, which is a characteristic fragment for this class of insecticides.[5]

Data Presentation

The performance of the method should be validated according to established guidelines. Key validation parameters are summarized below.

Table 1: Method Performance Parameters

Parameter	Typical Value	Reference
Linearity (Correlation Coefficient, r^2)	> 0.99	[1]
Limit of Detection (LOD)	0.05 µg/kg	[1]
Limit of Quantification (LOQ)	0.01 mg/kg	[1]
Recovery	78% - 110%	[1]
Relative Standard Deviation (RSD)	< 15%	[1]

Table 2: Example Recovery Data in Different Matrices

Matrix	Spiking Level (mg/kg)	Average Recovery (%)	RSD (%)
Cabbage	0.01, 0.02, 0.1	85 - 105	< 10
Rice	0.01, 0.02, 0.1	80 - 110	< 12
Apple	0.01, 0.02, 0.1	78 - 108	< 13
Tea	0.01, 0.02, 0.1	82 - 102	< 11

Data synthesized from recovery ranges reported in literature.[1]

Visualization

The overall experimental workflow for the HPLC-MS/MS analysis of **Cycloxaprid** residues is depicted in the following diagram.



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